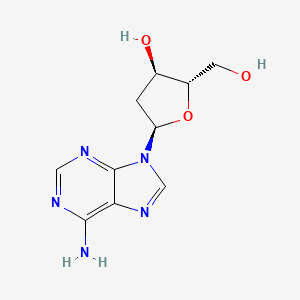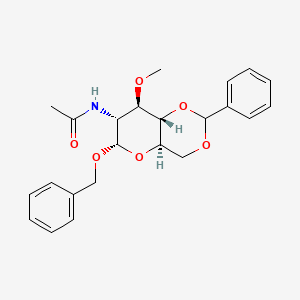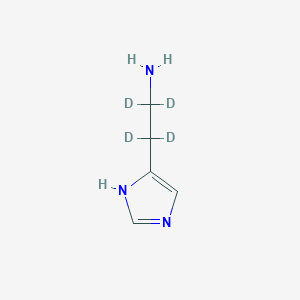
1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine is a deuterated analog of histamine, a biogenic amine involved in local immune responses, regulating physiological functions in the gut, and acting as a neurotransmitter. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the ethanamine chain. This modification can significantly alter the compound’s physical and chemical properties, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine typically involves the deuteration of histamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques, including distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to more saturated structures.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, altering their chemical and biological properties.
Scientific Research Applications
1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to understand the role of histamine in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of deuterated drugs and other compounds for enhanced stability and reduced metabolic degradation.
Mechanism of Action
The mechanism of action of 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine involves its interaction with histamine receptors, particularly H1 and H2 receptors. The deuterium atoms can influence the binding affinity and metabolic stability of the compound, leading to altered physiological effects. The molecular targets include various enzymes and receptors involved in histamine metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Histamine: The non-deuterated analog with similar biological functions.
Deuterated Histamine Derivatives: Other deuterated analogs with different degrees of deuteration.
Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.
Uniqueness
1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine is unique due to its specific deuteration pattern, which provides distinct advantages in research applications, such as improved stability and altered metabolic pathways. This makes it a valuable tool for studying histamine-related processes and developing new therapeutic agents.
Properties
CAS No. |
344299-48-5 |
|---|---|
Molecular Formula |
C5H11Cl2N3 |
Molecular Weight |
188.09 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H/i1D2,2D2;; |
InChI Key |
PPZMYIBUHIPZOS-RIZDZYNXSA-N |
SMILES |
C1=C(NC=N1)CCN |
Isomeric SMILES |
[2H]C([2H])(C1=CN=CN1)C([2H])([2H])N.Cl.Cl |
Canonical SMILES |
C1=C(NC=N1)CCN.Cl.Cl |
Synonyms |
1H-Imidazole-4-ethanamine-d4 Dihydrochloride; 2-(1H-Imidazol-4-yl)ethanamine-d4 Dihydrochloride; 2-(1H-Imidazol-4-yl)ethylamine-d4 Dihydrochloride; 4-[2-Amino(ethyl-d4)]imidazole Dihydrochloride; Ceplene-d4; Histamine-d4 Chloride; Histamine-d4 Dichlo |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


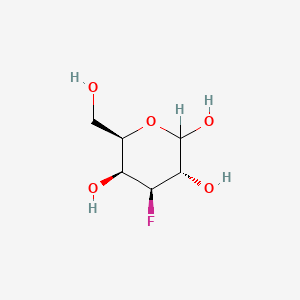
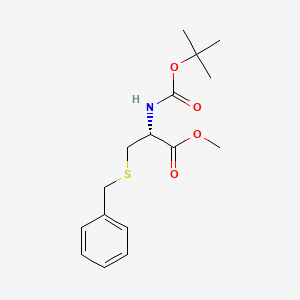
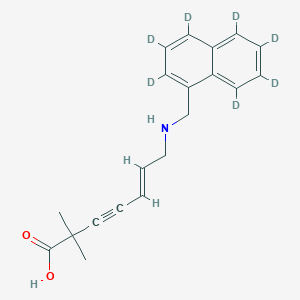
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)
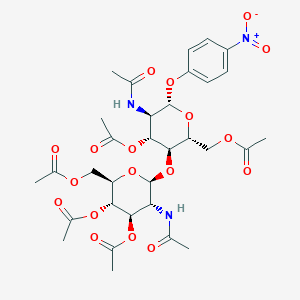
![[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1140399.png)
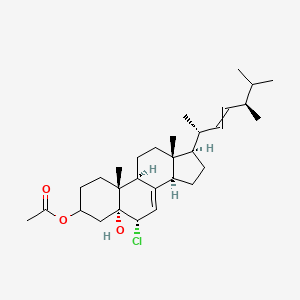
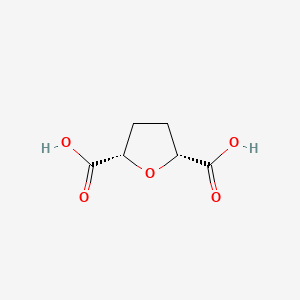
![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)
![[2-(trimethylsilylmethyl)phenyl]methyl acetate](/img/structure/B1140404.png)
![N-[(1S)-1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B1140405.png)

